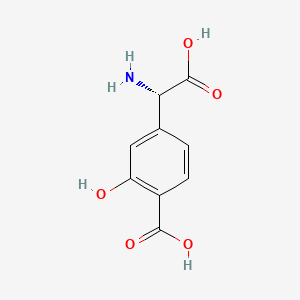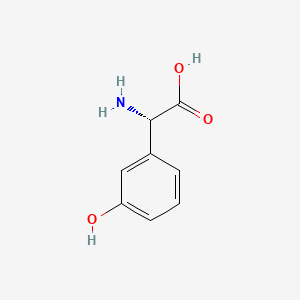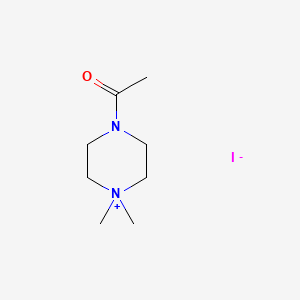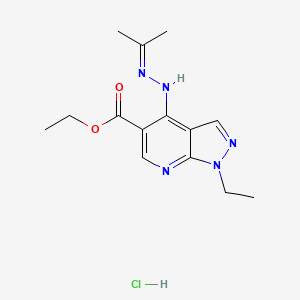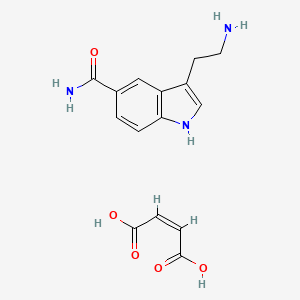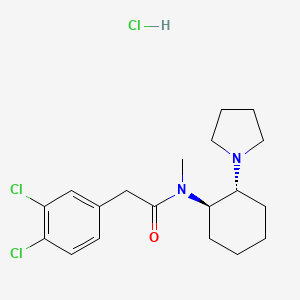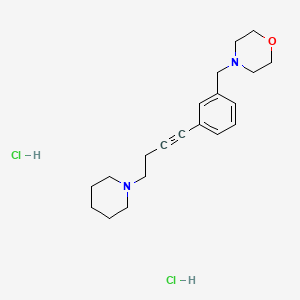
JNJ 10181457 二盐酸盐
描述
JNJ 10181457 dihydrochloride is a selective non-imidazole histamine H3 receptor antagonist . It is also known as a brain penetrant . The chemical name of JNJ 10181457 dihydrochloride is 4-[3-[4-[Piperidinyl]but-1-ynyl]benzyl]morpholine dihydrochloride .
Molecular Structure Analysis
The molecular weight of JNJ 10181457 dihydrochloride is 385.37 . Its molecular formula is C20H28N2O.2HCl . The InChI Key is PAQHERKZFLOHCA-UHFFFAOYSA-N .Chemical Reactions Analysis
JNJ 10181457 dihydrochloride contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
JNJ 10181457 dihydrochloride is soluble to 100 mM in water and to 25 mM in ethanol . It should be stored in a desiccated state at room temperature . .Relevant Papers Several papers have been published on JNJ 10181457 dihydrochloride. For example, Bonaventure et al. (2007) discussed histamine H3 receptor antagonists from target identification to drug leads . Esbenshade et al. (2008) identified the histamine H3 receptor as an attractive target for the treatment of cognitive disorders . Boggs et al. (2009) found that JNJ-10181457 normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition .
科学研究应用
神经科学研究
JNJ 10181457 二盐酸盐在神经科学中被用于其穿透血脑屏障并选择性阻断 H3 受体的能力 . 这种作用会增加大鼠前额叶皮层中去甲肾上腺素 (NE) 和乙酰胆碱 (ACh) 的浓度,这对研究与认知功能相关的突触传递过程以及潜在的神经系统疾病治疗方法很有帮助 .
药理学研究
在药理学中,JNJ 10181457 二盐酸盐用作一种工具来探索组胺 H3 受体在各种生理反应中的作用。 据证实,它可以阻断组胺诱导的心动过缓在动物模型中的抑制作用,从而为组胺和相关化合物的心脏作用提供见解 .
免疫学
该化合物对组胺受体的影响也扩展到免疫学研究。 组胺在免疫反应中起作用,通过拮抗 H3 受体,JNJ 10181457 二盐酸盐可以帮助破译神经递质和免疫功能之间错综复杂的相互作用 .
生物化学应用
JNJ 10181457 二盐酸盐用于生物化学中研究酶反应、受体-配体相互作用以及涉及组胺 H3 受体的信号转导途径。 它在调节神经递质水平中的作用使其成为剖析中枢神经系统生物化学途径的宝贵试剂 .
分子生物学
在分子生物学中,该化合物用于研究组胺 H3 受体在分子水平上的表达和功能。 它有助于了解受体在基因表达、蛋白质合成以及分子信号级联调节中的作用 .
临床研究
虽然主要用于临床前研究,但 JNJ 10181457 二盐酸盐对临床研究具有意义,特别是在针对认知和神经系统疾病的治疗剂的开发方面。 它有助于评估 H3 受体拮抗剂在治疗阿尔茨海默病和 ADHD 等疾病方面的治疗潜力 .
作用机制
Target of Action
JNJ 10181457 dihydrochloride is a selective non-imidazole histamine H3 receptor antagonist . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the release of neurotransmitters such as histamine, acetylcholine, norepinephrine, and dopamine .
Mode of Action
As an antagonist, JNJ 10181457 dihydrochloride binds to the histamine H3 receptor and prevents its activation by histamine . This blockade of the H3 receptor leads to an increase in the release of acetylcholine and norepinephrine in the frontal cortex .
Biochemical Pathways
The primary biochemical pathway affected by JNJ 10181457 dihydrochloride is the histaminergic pathway. By blocking the H3 receptor, this compound disrupts the inhibitory feedback mechanism that normally controls the release of histamine and other neurotransmitters. This results in increased levels of acetylcholine and norepinephrine in the brain .
Result of Action
The increase in acetylcholine and norepinephrine levels in the frontal cortex, resulting from the antagonistic action of JNJ 10181457 dihydrochloride on the H3 receptor, can have various effects. For instance, it has been shown to normalize acetylcholine neurotransmission . In animal models, it has been shown to reduce the number of cataplectic attacks and time spent in cataplexy .
属性
IUPAC Name |
4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQHERKZFLOHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



